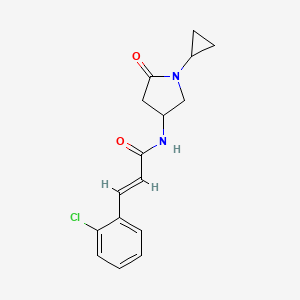
3-(1H-Pirazol-1-il)propano-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Pyrazol-1-yl)propane-1,2-diol is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol It is characterized by the presence of a pyrazole ring attached to a propane-1,2-diol moiety
Aplicaciones Científicas De Investigación
3-(1H-Pyrazol-1-yl)propane-1,2-diol has several scientific research applications, including:
Mecanismo De Acción
Target of Action
A related compound was found to have a potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
The related compound mentioned above was found to have a desirable fitting pattern in the lmptr1 pocket, characterized by lower binding free energy . This suggests that 3-(1H-Pyrazol-1-yl)propane-1,2-diol might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its potential target, it might affect pathways related to the function of lmptr1, which plays a crucial role in the survival and proliferation of leishmania species .
Result of Action
Based on its potential target, it might have antipromastigote activity, affecting the survival and proliferation of leishmania species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-yl)propane-1,2-diol typically involves the reaction of pyrazole with an appropriate diol precursor under controlled conditions. One common method involves the reaction of pyrazole with glycidol in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is typically carried out at room temperature and requires careful control of reaction time and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(1H-Pyrazol-1-yl)propane-1,2-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Pyrazol-1-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol moiety can yield aldehydes or ketones, while substitution reactions on the pyrazole ring can produce a variety of substituted pyrazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Pyrrol-1-yl)-1-propanamine: Similar in structure but with a pyrrole ring instead of a pyrazole ring.
3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanamine: Contains a benzimidazole ring instead of a pyrazole ring.
Uniqueness
3-(1H-Pyrazol-1-yl)propane-1,2-diol is unique due to the presence of both a pyrazole ring and a diol moiety, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-pyrazol-1-ylpropane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-6(10)4-8-3-1-2-7-8/h1-3,6,9-10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTMREOTGDDMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2501808.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2501809.png)
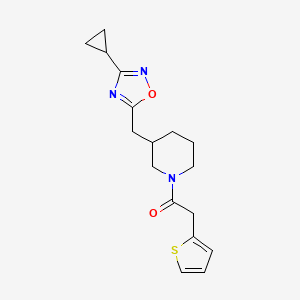
![N-{3-[ethyl(phenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2501811.png)
![Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2501813.png)
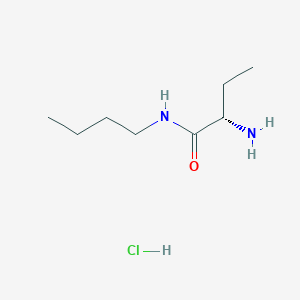
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate](/img/structure/B2501816.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2501817.png)
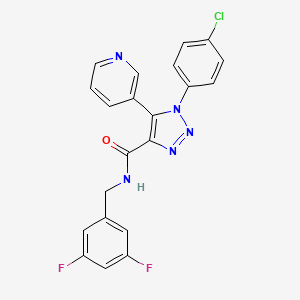
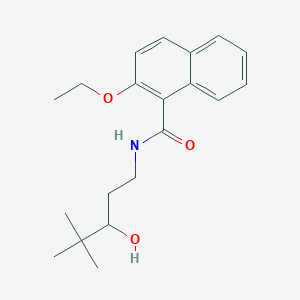
![methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate](/img/structure/B2501823.png)
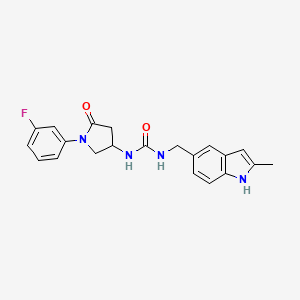
![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)
